molecular formula C6H7F3O4 B1441289 Ethyl 2,2,2-trifluoroethyl oxalate CAS No. 1269151-38-3

Ethyl 2,2,2-trifluoroethyl oxalate

Cat. No.: B1441289
CAS No.: 1269151-38-3
M. Wt: 200.11 g/mol
InChI Key: KWTUHAQSICWITR-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trifluoroethyl oxalate is a fluorinated oxalate ester with the structural formula (CO-O-CH2CH3)(CO-O-CH2CF3). It is widely utilized as a reagent in organic synthesis, particularly for the preparation of unsymmetrical oxamides, which are critical intermediates in pharmaceutical applications such as HIV entry inhibitors . The trifluoroethyl group enhances the compound's reactivity and stability, making it superior to non-fluorinated analogs in specific synthetic pathways.

Scientific Research Applications

Energy Storage Systems

Ethyl 2,2,2-trifluoroethyl oxalate is extensively used in lithium-ion batteries and electrochemical capacitors. Its role as an electrolyte additive enhances the stability of battery components at high voltages.

  • Mechanism of Action : The compound interacts with various components in the battery system to improve self-discharge behavior and high-temperature cycle performance. It stabilizes electrolytes by preventing extensive oxidation, which is crucial for enhancing the longevity and efficiency of lithium-ion cells.
  • Case Study : In a study involving lithium-ion batteries, the incorporation of this compound improved the performance metrics significantly compared to traditional carbonate-based electrolytes. The compound's stability at elevated temperatures led to better cycle life and efficiency.

Organic Synthesis

The compound is utilized in organic synthesis due to its stability and low volatility. It serves as a versatile reagent in various chemical reactions including esterification and acylation processes.

  • Synthesis Methods : this compound can be synthesized through a straightforward parallel synthesis approach involving trifluoroacetic acid derivatives.

Biochemical Research

This compound has been investigated for its biochemical properties and interactions with cellular components.

  • Biochemical Pathways : It influences several biochemical pathways by modulating enzyme activity and gene expression related to metabolic processes. The hydrolysis products of this compound—oxalic acid and trifluoroethanol—can further participate in cellular metabolism.
  • Cellular Effects : At low concentrations, it stabilizes cellular components; however, higher doses may induce toxicity. Its fluorinated structure contributes to oxidative stability in electrolytes used for energy storage applications.

Summary of Research Findings

AspectFindings
Chemical StructureTrifluoroethyl ester of oxalic acid
Biochemical RoleEnhances stability in lithium-ion battery electrolytes
Cellular ImpactModulates cell signaling and gene expression
Dosage DependencyLow doses beneficial; high doses potentially toxic
Metabolic PathwaysInfluences enzyme activity and metabolite levels

Mechanism of Action

The mechanism of action of ethyl 2,2,2-trifluoroethyl oxalate involves its interaction with molecular targets and pathways in various chemical reactions. The compound acts as a source of the trifluoroethoxy group, which participates in nucleophilic substitution reactions . This interaction leads to the formation of stable products, such as trifluoroethyl vinyl ether .

Comparison with Similar Compounds

Structural Analogs

Ethyl Chlorooxoacetate

  • Structure : Cl-CO-O-CH2CH3
  • Key Differences : Lacks the trifluoroethyl group, resulting in lower electrophilicity and reactivity.
  • Performance : In a study synthesizing 45 oxamides, ethyl 2,2,2-trifluoroethyl oxalate demonstrated 20–30% higher efficiency compared to ethyl chlorooxoacetate due to enhanced leaving-group ability and stability under reaction conditions .

Bis(2,2,2-Trifluoroethyl) Oxalate

  • Structure : (CO-O-CH2CF3)2
  • Key Differences : Fully fluorinated ester groups increase hydrophobicity and reduce solubility in polar solvents.
  • Applications : Used in parallel synthesis of aliphatic oxamides but requires harsher conditions for nucleophilic substitution compared to the mixed ethyl/trifluoroethyl variant .

Ethyl 2,2,2-Trifluoroethyl Carbonate (ETFEC)

  • Structure : CH3CH2-O-CO-O-CH2CF3
  • Molecular Weight : 172.1 g/mol
  • Density : 1.253 g/mL
  • Applications: A fluorinated linear carbonate used as a co-solvent in lithium-ion batteries due to its low melting point (-45°C) and high oxidation stability (up to 4.5 V vs. Li/Li+) . Unlike the oxalate, ETFEC is non-reactive in esterification but excels in electrochemical stability.

Functional Analogs

2,2,2-Trifluoroethyl Methacrylate (TFEMA)

  • Structure : CH2=C(CH3)-CO-O-CH2CF3
  • Applications: A monomer in fluorinated polymers for coatings and slow-release fertilizers.

Ethyl Trifluoroacetate

  • Structure : CF3CO-O-CH2CH3
  • Boiling Point : 61–63°C
  • Reactivity : Highly electrophilic due to the electron-withdrawing trifluoroacetyl group. While it participates in acylations, it lacks the bifunctional reactivity of oxalate esters.

Application-Specific Comparisons

Electrolyte Formulations

  • ETFEC: Used in lithium-ion batteries for its wide liquid range (-45°C to 120°C) and compatibility with graphite anodes. Conductivity: 5.8 mS/cm at 25°C .
  • This compound: Not suitable for electrolytes due to oxalate's susceptibility to hydrolysis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Feature
This compound ~220* Not reported Not reported High reactivity in amidation
ETFEC 172.1 120 1.253 Electrochemical stability
Ethyl Trifluoroacetate 142.08 61–63 1.231 Volatile acylating agent
Bis(2,2,2-Trifluoroethyl) Oxalate ~254* Not reported Not reported Hydrophobic, slow reactivity

*Estimated based on structural formula.

Fluorination Effects

  • Reactivity: The trifluoroethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution. This effect is more pronounced in oxalates than carbonates .
  • Stability: Fluorinated esters exhibit higher thermal and oxidative stability. ETFEC decomposes at 220°C, whereas non-fluorinated ethyl methyl carbonate degrades at 150°C .
  • Solubility : Fluorination reduces solubility in polar solvents (e.g., water solubility of ETFEC: <0.1 g/L) but enhances compatibility with fluorinated matrices .

Biological Activity

Ethyl 2,2,2-trifluoroethyl oxalate (CAS No. 1269151-38-3) is a fluorinated ester derived from oxalic acid, notable for its unique chemical properties and potential applications in various biochemical contexts. This article explores its biological activity, mechanisms of action, and implications in energy storage and cellular processes.

This compound is a colorless, odorless liquid with a boiling point of 98°C and a melting point of -60°C. The compound features a trifluoroethyl group, which enhances its stability and reactivity in biochemical systems. Its structure can be represented as follows:

C4H3F3O4\text{C}_4\text{H}_3\text{F}_3\text{O}_4

Target Interactions

This compound primarily interacts with various enzymes and proteins involved in energy storage systems, particularly in lithium-ion batteries. Its role as an electrolyte additive enhances the stability of battery components at high voltages, thus improving performance metrics such as self-discharge behavior and cycle life .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Signaling : It modulates cell signaling pathways by interacting with membrane receptors and intracellular proteins.
  • Gene Expression : The compound has been shown to affect gene expression related to metabolic processes .
  • Metabolic Flux : It alters metabolic pathways by influencing enzyme activity and metabolite levels through its hydrolysis products—oxalic acid, ethanol, and trifluoroethanol—which can further participate in cellular metabolism .

Cellular Effects

This compound exhibits various effects on cellular functions:

  • Stabilization : At low concentrations, it stabilizes cellular components and enhances metabolic activities. However, at higher doses, it may induce toxicity .
  • Oxidative Stability : The fluorinated structure contributes to oxidative stability in electrolytes used for energy storage applications .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects include enhanced metabolic processes.
  • High Doses : Potential adverse effects may arise due to toxicity or disruption of normal cellular functions .

Transport and Distribution

The compound's transport within biological systems is influenced by its chemical properties:

  • Solubility : The non-polar trifluoroethyl group limits solubility in aqueous environments but allows for accumulation in lipid-rich areas.
  • Subcellular Localization : this compound can localize to specific organelles due to interactions with cellular components .

Case Study 1: Lithium-Ion Batteries

In studies involving lithium-ion batteries, this compound has been shown to improve the performance of electrolytes by enhancing their stability under high voltage conditions. This results in better cycle life and efficiency compared to traditional carbonate-based electrolytes .

Case Study 2: Oxalate Metabolism

Research on dietary oxalates indicates that compounds similar to this compound can influence urinary oxalate excretion through metabolic pathways involving gut microbiota. For instance, certain Lactobacillus strains have been identified to metabolize oxalates effectively .

Summary of Research Findings

AspectFindings
Chemical StructureTrifluoroethyl ester of oxalic acid
Biochemical RoleEnhances stability in lithium-ion battery electrolytes
Cellular ImpactModulates cell signaling and gene expression
Dosage DependencyLow doses beneficial; high doses potentially toxic
Metabolic PathwaysInfluences enzyme activity and metabolite levels

Q & A

Q. Basic Synthesis & Purification

Q: What are the optimal synthetic routes and critical purification steps for ethyl 2,2,2-trifluoroethyl oxalate? A: The compound can be synthesized via esterification of oxalic acid with 2,2,2-trifluoroethanol using coupling agents like diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol . Key steps include maintaining anhydrous conditions to prevent hydrolysis and using fractional distillation or column chromatography for purification. Monitoring reaction progress via thin-layer chromatography (TLC) or ¹⁹F NMR ensures completion. Residual trifluoroethanol and unreacted oxalic acid derivatives should be removed via repeated washing with cold ether .

Q. Advanced Characterization

Q: How can researchers confirm the structural integrity of this compound using spectroscopic methods? A:

  • ¹H NMR : Look for signals from ethyl groups (δ ~1.2–1.4 ppm, triplet for CH₃; δ ~4.2–4.4 ppm, quartet for CH₂) and trifluoroethyl groups (δ ~4.5–4.7 ppm, quartet for -OCH₂CF₃).
  • ¹⁹F NMR : A single peak near δ -75 ppm confirms the trifluoroethyl moiety .
  • FTIR : Peaks at ~1780–1820 cm⁻¹ (C=O stretching of oxalate ester) and 1120–1250 cm⁻¹ (C-F stretching) are diagnostic.
  • GC-MS : Molecular ion [M⁺] at m/z 208 and fragmentation patterns (e.g., loss of -OCH₂CF₃) validate purity .

Q. Basic Electrolyte Applications

Q: How does this compound improve lithium-ion battery electrolytes? A: As a fluorinated linear carbonate, it reduces electrolyte solvating power, enhancing Li⁺ desolvation kinetics and forming fluorine-rich solid-electrolyte interphases (SEIs) on anodes. This improves Coulombic efficiency (e.g., 92.2% with 0.5 wt% additive) and thermal stability (>120°C) . Compatibility with high-voltage cathodes (>4.5 V) is attributed to its oxidation resistance, minimizing gas evolution during cycling .

Q. Advanced Stability Analysis

Q: What factors influence the thermal and hydrolytic stability of this compound, and how are decomposition products analyzed? A:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, with mass loss correlating to CO₂ and trifluoroethyl fragments (detected via evolved gas analysis).
  • Hydrolytic Sensitivity : The ester bond is prone to hydrolysis in aqueous or humid environments. Accelerated aging studies (e.g., 85°C/85% RH) combined with ¹⁹F NMR track degradation products like trifluoroethanol and oxalic acid .
  • Mitigation : Store under inert atmosphere (argon) at room temperature to prevent moisture ingress .

Q. Advanced Reactivity in Organofluorine Chemistry

Q: How is this compound utilized as a fluorinated building block in organic synthesis? A: Its trifluoroethyl group acts as a strong electron-withdrawing substituent, enabling:

  • Nucleophilic Substitution : Reacts with Grignard reagents to form trifluoroethylated alcohols.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield aryl-trifluoroethyl derivatives.
  • Ester Exchange : Transesterification with alcohols (e.g., methanol) under acidic conditions produces methyl esters .

Q. Basic Solvent Compatibility

Q: Which solvents are compatible for reactions involving this compound? A: Low-polarity solvents (dichloromethane, diethyl ether) are preferred due to the compound’s hydrophobic fluorinated groups. Avoid protic solvents (water, methanol) to prevent ester hydrolysis. For electrochemical studies, blend with ethylene carbonate (EC) or fluoroethylene carbonate (FEC) at 1:1 v/v to balance ionic conductivity and stability .

Q. Advanced Electrochemical Metrics

Q: What methodologies evaluate its performance in lithium-ion battery electrolytes? A:

  • Cycling Tests : Half-cells (Li||NMC622) cycled at 0.5C rate show capacity retention >80% after 200 cycles.
  • Electrochemical Impedance Spectroscopy (EIS) : Measures SEI resistance (typically <50 Ω·cm² with 0.5 wt% additive).
  • Differential Scanning Calorimetry (DSC) : Exothermic peaks above 200°C indicate thermal runaway thresholds .

Q. Advanced Data Contradiction Resolution

Q: How to address discrepancies in reported solvating power or SEI composition? A:

  • Cross-Validation : Compare X-ray photoelectron spectroscopy (XPS) data (e.g., F 1s peaks at ~688 eV for LiF in SEI) across studies.
  • Controlled Replication : Repeat experiments under identical conditions (e.g., 1M LiPF₆ in EC:DMC with 2% additive) to isolate variables like moisture or impurity effects .

Properties

IUPAC Name

1-O-ethyl 2-O-(2,2,2-trifluoroethyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c1-2-12-4(10)5(11)13-3-6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUHAQSICWITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2,2,2-trifluoroethyl oxalate
Ethyl 2,2,2-trifluoroethyl oxalate
Ethyl 2,2,2-trifluoroethyl oxalate
Ethyl 2,2,2-trifluoroethyl oxalate
Ethyl 2,2,2-trifluoroethyl oxalate
Ethyl 2,2,2-trifluoroethyl oxalate

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